molecular formula C13H16O2 B14136669 Cyclobutyl(4-methoxy-3-methylphenyl)methanone CAS No. 1082598-45-5

Cyclobutyl(4-methoxy-3-methylphenyl)methanone

Cat. No.: B14136669
CAS No.: 1082598-45-5
M. Wt: 204.26 g/mol
InChI Key: JPOGULQYTPZQEP-UHFFFAOYSA-N
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Description

Cyclobutyl(4-methoxy-3-methylphenyl)methanone is an organic compound characterized by a cyclobutyl group attached to a methanone moiety, which is further substituted with a 4-methoxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-methoxy-3-methylphenyl)methanone typically involves the reaction of cyclobutyl ketone with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-methoxy-3-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of cyclobutyl(4-methoxy-3-methylphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl(4-methoxy-3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-methoxy-3-methylphenyl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

CAS No.

1082598-45-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclobutyl-(4-methoxy-3-methylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-9-8-11(6-7-12(9)15-2)13(14)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3

InChI Key

JPOGULQYTPZQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CCC2)OC

Origin of Product

United States

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